Chlorotrianisene
Overview
Description
It was previously used in the treatment of menopausal symptoms, estrogen deficiency in women, and prostate cancer in men . Chlorotrianisene is a high-efficacy partial estrogen and shows some properties of a selective estrogen receptor modulator, with predominantly estrogenic activity but also some antiestrogenic activity .
Mechanism of Action
Target of Action
Chlorotrianisene, a powerful synthetic, non-steroidal estrogen , primarily targets estrogen receptors on various cells . These target cells include those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . It also inhibits the enzyme cyclooxygenase-1 (COX-1) .
Mode of Action
This compound binds to the estrogen receptor on its target cells . This binding triggers a series of biochemical reactions that lead to the expression of estrogen-responsive genes, thereby exerting its estrogenic effects .
Biochemical Pathways
The binding of this compound to estrogen receptors stimulates the endometrium, which may bleed within 48-72 hours after discontinuation of estrogen therapy . Prolonged estrogen therapy may paradoxically cause shrinkage of the endometrium and an increase in the size of the myometrium . Estrogens also have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema .
Pharmacokinetics
This compound is administered orally . It undergoes mono-O-demethylation in the liver via the CYP450 enzyme system . The metabolite produced is desmethylthis compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications or substances that induce or inhibit CYP450 enzymes can affect the metabolism and hence the effectiveness of this compound . Additionally, individual variations such as age, sex, genetic factors, and overall health status can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Chlorotrianisene is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It binds to the estrogen receptor on various estrogen receptor-bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . After menopause, when the body no longer produces estrogen, this compound is used as a simple replacement of estrogen .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the estrogen receptor on various estrogen receptor-bearing cells .
Metabolic Pathways
This compound is metabolized principally in the liver, although the kidneys, gonads, and muscle tissues may be involved to some extent . The metabolic fate of the synthetic estrogens has not been fully elucidated .
Preparation Methods
Chlorotrianisene can be synthesized through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenylmagnesium bromide, followed by the addition of 4-methoxybenzaldehyde and subsequent chlorination . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Chlorotrianisene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including desmethylthis compound.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, to form different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chlorotrianisene has been used in various scientific research applications, including:
Comparison with Similar Compounds
Chlorotrianisene is structurally related to other nonsteroidal estrogens, such as diethylstilbestrol, clomifene, and tamoxifen . Compared to these compounds, this compound has a unique combination of estrogenic and antiestrogenic activities, making it a valuable tool in research and therapeutic applications . Similar compounds include:
Diethylstilbestrol: A synthetic nonsteroidal estrogen with strong estrogenic activity.
Clomifene: A selective estrogen receptor modulator used in the treatment of infertility.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
This compound’s unique properties and versatility make it a compound of interest in various fields of scientific research and medicine.
Properties
IUPAC Name |
1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSDSIWYFKGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO3 | |
Record name | CHLOROTRIANISENE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021299 | |
Record name | Chlorotrianisene | |
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Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992), Solid | |
Record name | CHLOROTRIANISENE | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS, 1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE, 1.99e-04 g/L | |
Record name | CHLOROTRIANISENE | |
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Record name | CHLOROTRIANISENE | |
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Record name | Chlorotrianisene | |
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Mechanism of Action |
Chlorotrianisene binds to the estrogen receptor on various estrogen receptor bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |
Record name | Chlorotrianisene | |
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Color/Form |
CRYSTALS FROM METHANOL, SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM | |
CAS No. |
569-57-3 | |
Record name | CHLOROTRIANISENE | |
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Record name | Chlorotrianisene | |
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Record name | Chlorotrianisene | |
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Melting Point |
237 to 241 °F (NTP, 1992), 113-114, 114-116 °C, 115 °C | |
Record name | CHLOROTRIANISENE | |
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Record name | Chlorotrianisene | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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